2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, often involves the reaction of aryl aldehydes with 1-phenyl-3-trifluoromethylpyrazol-5-one in aqueous media without a catalyst. This method has been noted for its environmental friendliness, high yields, and mild reaction conditions (Yao et al., 2007).
Molecular Structure Analysis
Pyrazole derivatives exhibit a wide range of molecular structures, depending on the substituents attached to the pyrazole ring. X-ray crystallography studies have revealed that these compounds can crystallize in various systems, displaying interesting structural features. For instance, the crystal and molecular structure of a related compound showed an almost planar conformation stabilized by intramolecular interactions (Mojzych et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives are known for their reactivity towards a variety of chemical reactions. Anionic triflyldiazomethane species, for example, have been utilized for the synthesis of pyrazole triflones containing a triflyl group, demonstrating the versatility of pyrazole compounds in synthetic chemistry (Das et al., 2018).
Scientific Research Applications
Antibacterial Activity : Analogs of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole, such as 4a-4l, have shown promising antibacterial properties against both gram-positive and gram-negative bacteria, suggesting their potential for pharmaceutical applications (Leelakumar et al., 2022).
Pharmaceutical and Agrochemical Potential : The successful synthesis of 1phenyl-3(propan-2-yl)-1H-pyrazol-5-ol single crystals indicates their potential for use in pharmaceutical and agrochemical applications (Vyas et al., 2012).
Regiospecific Construction of Pyrazole Rings : 5-trifluoromethylpyrazoles can serve as versatile building blocks for the regiospecific construction of pyrazole rings with a 5-trifluoromethyl substituent, expanding their utility in synthetic chemistry (Braibante et al., 1993).
Pd-catalyzed Cross-coupling Reactions : These compounds can be used in Pd-catalyzed cross-coupling reactions to produce (het)aryl- and carbo-functionally substituted 1-phenyl-1 H-pyrazoles, showing their relevance in organic synthesis (Arbačiauskienė et al., 2009).
Antimicrobial and Antioxidant Properties : New 1,2,3-triazolyl pyrazole derivatives, including those with trifluoromethyl groups, have demonstrated broad antimicrobial activities and moderate to good antioxidant properties. They are potential inhibitors of the E. coli MurB enzyme, highlighting their relevance in antimicrobial research (Bhat et al., 2016).
Blue Phosphorescence in Iridium(III) Complexes : Heteroleptic iridium(III) complexes with N-phenyl-substituted pyrazoles exhibit efficient blue phosphorescence, which is significant for applications in light-emitting devices (Yang et al., 2005).
Electroluminescence in OLEDs : Certain derivatives have been used in organic light-emitting diodes (OLEDs) to achieve bright red electroluminescence and high external quantum efficiency, which is important for commercial applications in display technologies (Song et al., 2004).
Safety And Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCMVQGPMFFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358397 | |
Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
CAS RN |
96145-98-1 | |
Record name | 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96145-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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